Benzyldimethyldecylammonium chloride
Overview
Description
Benzyldimethyldecylammonium chloride is a quaternary ammonium compound commonly used as a cationic surfactant. It is known for its antimicrobial properties and is widely used in various industrial and household applications. The compound has the molecular formula C19H34ClN and a molecular weight of 311.93 g/mol .
Mechanism of Action
Target of Action
Benzyldimethyldecylammonium chloride, also known as BAC-C10, is a cationic surfactant . It carries a positive charge, allowing it to be attracted to negatively charged surfaces . It forms a protective layer on cell surfaces, safeguarding them from potential damage caused by other compounds .
Mode of Action
As a cationic surfactant, this compound interacts with its targets by forming a protective layer on their surfaces . This layer prevents the targets from interacting with other compounds that could potentially cause damage .
Biochemical Pathways
As a cationic surfactant, it is known to interact with cell surfaces and form a protective layer . This could potentially affect various biochemical pathways by preventing harmful compounds from interacting with the cells.
Result of Action
The primary result of this compound’s action is the formation of a protective layer on cell surfaces . This layer prevents harmful compounds from interacting with the cells, thereby reducing potential damage .
Biochemical Analysis
Biochemical Properties
Benzyldimethyldecylammonium chloride plays a significant role in biochemical reactions, primarily due to its ability to disrupt microbial cell membranes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can interact with membrane proteins, leading to altered membrane permeability and disruption of cellular homeostasis .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Furthermore, this compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and impaired cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cellular membranes and biomolecules. This compound can bind to the phospholipid bilayer of cell membranes, causing membrane destabilization and increased permeability . Additionally, this compound can inhibit enzyme activity by binding to their active sites, leading to enzyme inactivation . These interactions result in disrupted cellular processes and ultimately cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inhibition of metabolic enzymes . These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit antimicrobial activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including tissue damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, emphasizing the need for careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and reduced energy production . Additionally, this compound can affect metabolite levels by disrupting the balance of metabolic intermediates and end products .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyldimethyldecylammonium chloride can be synthesized through the quaternization of dimethyldecylamine with benzyl chloride. The reaction typically occurs in an organic solvent such as toluene or ethanol under reflux conditions. The reaction is as follows:
C10H21N(CH3)2+C6H5CH2Cl→C10H21N(CH3)2CH2C6H5+Cl−
Industrial Production Methods
Industrial production of this compound involves the continuous flow process where dimethyldecylamine and benzyl chloride are mixed in a reactor. The reaction mixture is then heated to facilitate the quaternization reaction. The product is purified through crystallization or distillation to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyldecylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Benzyldimethyldecylammonium N-oxide.
Reduction: Dimethyldecylamine.
Substitution: Various substituted benzyldimethyldecylammonium chlorides.
Scientific Research Applications
Benzyldimethyldecylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies as a disinfectant.
Medicine: Investigated for its potential use in antimicrobial formulations.
Industry: Utilized in the formulation of disinfectants, sanitizers, and cleaning agents.
Comparison with Similar Compounds
Similar Compounds
- Benzyldimethyldodecylammonium chloride
- Benzyldimethyltetradecylammonium chloride
- Benzyldimethylhexadecylammonium chloride
- Didecyldimethylammonium chloride
Uniqueness
Benzyldimethyldecylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other quaternary ammonium compounds with different alkyl chain lengths .
Properties
IUPAC Name |
benzyl-decyl-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLKXKJIMOHHG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040780 | |
Record name | Benzyldimethyldecylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyldimethyl(mixed alkyl)ammonium chloride appears as colorless or yellowish powder or gummy amber solid. Aromatic odor. Very bitter taste. (NTP, 1992), HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19873 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZALKONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble (>=10 mg/ml at 63 °F) (NTP, 1992), Solubility in water at 20 °C: good | |
Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19873 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZALKONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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CAS No. |
63449-41-2, 965-32-2 | |
Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19873 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Decyldimethylbenzylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=965-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |
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Record name | C8-18-Alkydimethylbenzyl ammonium chlorides | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063449412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |
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Record name | Benzyldimethyldecylammonium chloride | |
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Record name | Quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl(decyl)dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZALKONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |
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Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
29-34 °C | |
Record name | BENZALKONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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